molecular formula C13H19NO5S B8611536 N-(benzyloxycarbonyl)-4-(mesyloxy)butylamine CAS No. 174626-26-7

N-(benzyloxycarbonyl)-4-(mesyloxy)butylamine

Cat. No.: B8611536
CAS No.: 174626-26-7
M. Wt: 301.36 g/mol
InChI Key: IXPVLCSXVHNCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzyloxycarbonyl)-4-(mesyloxy)butylamine is a useful research compound. Its molecular formula is C13H19NO5S and its molecular weight is 301.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

174626-26-7

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)butyl methanesulfonate

InChI

InChI=1S/C13H19NO5S/c1-20(16,17)19-10-6-5-9-14-13(15)18-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,14,15)

InChI Key

IXPVLCSXVHNCBU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl 4-hydroxybutylcarbamate (1.1 g, 4.9 mmol) and triethylamine (1.7 mL, 9.8 mmol) in THF was added methanesulfonyl chloride (0.67 g, 5.9 mmol) at 0° C. The reaction was stirred at 20-25° C. for 6 hours and concentrated. The residue was partitioned between ethyl acetate and water. The phases were separated, and the organic layer was washed with hydrochloride solution (1 N), saturated sodium bicarbonate solution, and saline. The separated organic layer was dried and concentrated to give 4-(benzyloxycarbonylamino)butyl methanesulfonate (1.2 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.